![molecular formula C14H18N4O3S2 B2690990 2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide CAS No. 2415571-98-9](/img/structure/B2690990.png)
2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide
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Overview
Description
2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide, also known as GSK-3 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide acts as a competitive inhibitor of this compound, which is a serine/threonine protein kinase involved in the regulation of various cellular processes. By inhibiting this compound, this compound promotes the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in neurogenesis and cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the inhibition of this compound. This leads to the activation of various signaling pathways, which can have downstream effects on cellular processes such as apoptosis, cell differentiation, and metabolism. Additionally, this compound has been shown to promote neurogenesis and prevent cognitive decline in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide in lab experiments is its specificity for this compound inhibition. This allows for the selective modulation of cellular processes that are regulated by this compound. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide. One potential direction is the investigation of its therapeutic potential in other diseases such as diabetes and schizophrenia, which have been linked to dysregulation of this compound. Additionally, further research is needed to elucidate the downstream effects of this compound inhibition and the potential for off-target effects. Finally, the development of more potent and selective this compound inhibitors may lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of 2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with ethyl 3-(benzenesulfonyl)azetidine-1-carboxylate in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3 (this compound), which is involved in the regulation of various cellular processes such as apoptosis, cell differentiation, and metabolism. Inhibition of this compound has been linked to the promotion of neurogenesis and the prevention of cognitive decline in Alzheimer's disease. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-3-21-12-6-4-5-7-13(12)23(19,20)17-11-8-18(9-11)14-16-15-10(2)22-14/h4-7,11,17H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVBOWOYBMEWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2CN(C2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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